Home > Products > Screening Compounds P138611 > 1-{N'-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(1-PHENYLETHYL)FORMAMIDE
1-{N'-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(1-PHENYLETHYL)FORMAMIDE -

1-{N'-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(1-PHENYLETHYL)FORMAMIDE

Catalog Number: EVT-5840527
CAS Number:
Molecular Formula: C17H16BrN3O2
Molecular Weight: 374.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound, also known as Atorvastatin calcium trihydrate, is a potent inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, an enzyme crucial for cholesterol biosynthesis. Atorvastatin effectively reduces both triglyceride and cholesterol levels, making it a widely prescribed medication for managing hyperlipidemia. []

2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide

Compound Description: This compound serves as a key intermediate in the synthesis of Atorvastatin, a potent HMG-CoA reductase inhibitor used to lower cholesterol levels. []

2-Acetyl-4-(4-fluorophenyl)-4-oxo-N,3-diphenylbutanamide (18) and 2-(2-(3-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide (19)

Compound Description: These two compounds are identified as novel impurities during the synthesis of 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide, an essential intermediate in Atorvastatin production. []

2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide

Compound Description: The key structural feature of this compound is the intramolecular C—H⋯O hydrogen bond, influencing its conformation. []

(E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide

Compound Description: This compound exhibits intramolecular N—H⋯O hydrogen bonds and C—H⋯O interactions, influencing its crystal packing. []

N-(3-Chloro-2-oxo-4-arylazetidin-1-yl)-2-[(4-oxo-2-aryl-4H-chromen-7-yl)oxy]acetamide Derivatives

Compound Description: These derivatives, synthesized from 7-hydroxyflavone derivatives, were investigated for antioxidant and cardioprotective properties. []

N-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide

Compound Description: This compound serves as a precursor in the synthesis of substituted pyrrolo[3,4-b]pyridin-5-ones through a novel recyclization reaction with primary amines in acidic ethanol. []

N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide Compounds

Compound Description: This series of compounds displayed mild-to-moderate cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines. []

2-[(2-oxo-2H-chromen-4-yl)oxy]acetamide Derivatives

Compound Description: The crystal structures of two derivatives within this class were determined, focusing on intermolecular contacts analyzed using Hirshfeld surface analysis. []

(E)-2-oxo-2-{N’-[1-(pyridin-2-yl)ethylidene]hydrazino}acetamide (HL)

Compound Description: This compound acts as a ligand forming neutral complexes with Zn(II), Pd(II), and Pt(II) ions. The thermal stability of these complexes was investigated using DSC and TG analyses. []

2-(2-(4-Phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-2-yl)phenoxy)-N-(p-tolyl)acetamide

Compound Description: This benzothiazepine derivative was synthesized through a multistep reaction involving salicylaldehyde, acetophenone, and o-aminothiophenol. []

N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl-4H-[1,2,4]triazole-3-ylsulfanyl)-acetamide

Compound Description: This compound, synthesized via Claisen-Schmidt condensation, was evaluated for its in vitro antibacterial and antifungal activities. []

2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide

Compound Description: This compound, derived from indibulin and combretastatin scaffolds, demonstrated good cytotoxic activity against breast cancer cell lines (MCF-7, T47-D, MDA-MB 231) and low toxicity towards normal NIH-3T3 cells. []

2-(3-Benzylamino-2-oxo-1,2-dihydropyridin-1-yl)-N-(3,4-dichlorobenzyl)acetamide

Compound Description: This potent glycogen phosphorylase a (GPa) inhibitor has an IC50 of 6.3 μM. Its crystal structure reveals a network of hydrogen bonds influencing its molecular packing. []

2-[4(4-fluorobenzyl)piperidin-1-yl]-2-oxo-N-(2-oxo-2,3-dihydrobenzoxazol-6-yl)acetamide

Compound Description: A new crystalline form of this compound has been discovered. []

2-(2-aminothiazol-4-yl)-N-[4-(2-[[(2r)-2-hydroxy-2-phényléthyl] amino]-éthyl)phényl]acétamide

Compound Description: This compound, known as Mirabegron, is a β3-adrenergic receptor agonist used to treat overactive bladder (OAB). An improved synthetic method for this compound has been developed, resulting in a higher yield and purity. []

N-[2-(3-(3/5-(4-Nitrophenyl)-5/3-thioxo-1H-1,2,4-triazol-1-yl)-5-oxo-1,2,4-triazin-6-yl)phenyl]pivalamides

Compound Description: These compounds were synthesized by reacting N-(2-(3-hydrazineyl-5-oxo-1,2,4-triazin-6-yl)phenyl)-pivalamide with 4-nitrobenzoyl isothiocyanate. These derivatives exhibited antibacterial activity against various Gram-positive and Gram-negative bacteria. []

2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide (D-24851)

Compound Description: This compound is a potent tubulin inhibitor currently under preclinical development as a potential anticancer agent. []

Compound Description: This group of compounds, with varying substituents (R1 and R2) on the pyrrolidine ring, can be efficiently synthesized using a safe and scalable method. []

4-(N’-(4-Imino-2-oxo-thiazolidine-5-ylidene)-hydrazino)-benzoic Acid (p-ITYBA)

Compound Description: This reagent is used for the spectrophotometric determination of palladium (Pd(II)) ions, forming a complex with maximum absorbance at 450 nm. []

Compound Description: Attempts to synthesize amide derivatives from these compounds by reacting them with amines in boiling acetic acid were unsuccessful. []

2-(4-Chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (I) and 2-(2-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (II)

Compound Description: These compounds are structurally similar to 2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide, particularly the presence of a substituted phenyl ring linked to an acetamide moiety. Their crystal structures were determined, highlighting the different molecular conformations and hydrogen-bonding patterns observed in these compounds. []

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3-methoxyphenyl)acetamide (III)

Compound Description: This compound, similar to (I) and (II), shares a common structural motif with 2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide, further highlighting the recurring presence of the acetamide group and aromatic rings in these compounds. The crystal structure of (III) was also determined, revealing distinct molecular conformations and hydrogen-bonding interactions. []

N-(2-hydroxyethyl)-2-(3-nitro-1,2,4-triazol-1-yl)-acetamide (RB-6110) and 5-(1-aziridinyl)-3-nitro-1-(3-oxo-1-butyl)-1,2,4-triazole (RB-6162)

Compound Description: These 3-nitro-1,2,4-triazoles are potential anticancer agents. []

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

Compound Description: This compound was synthesized and characterized using various spectroscopic techniques (FT-IR, NMR, LCMS) to confirm its structure and the cyclization of the molecule. []

O,O-Dialkyl 2-Oxo-2-(4-(Selenomorpho-Linosulfonyl)Phenylamino)Ethylphosphonate

Compound Description: This series of organophosphorus compounds, characterized by the presence of a selenomorpho-linosulfonyl group, was synthesized by reacting 2-chloro-N-(4-(seleomorpholinosulfonyl)phenyl)acetamide with dialkylphosphite. []

Compound Description: This series of compounds, incorporating benzimidazole and thiazolidine moieties, demonstrated significant antioxidant activity in various in vitro assays. []

Compound Description: These quinolone derivatives were synthesized and evaluated for their binding interactions with the Gyr B subunit of Escherichia coli K-12 using molecular docking studies. []

(±)-cis-N-[1-(2-hydroxy-2-phenyl-ethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (3) and (±)-cis-N-[1-(2-hydroxy-1-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (4)

Compound Description: These two regioisomeric compounds were synthesized and their structures confirmed using spectroscopic techniques, highlighting the importance of regiochemical control in synthesis. []

Ocfentanil (N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidyl]acetamide)

Compound Description: Ocfentanil is an opioid analgesic significantly more potent than fentanyl. Its presence as the main psychoactive ingredient in a fatality case highlights the dangers associated with potent synthetic opioids. []

2-(4-substitutedbenzylpiperazin-1-yl)-N-(2-oxo-2,3-dihydrobenzooxazol-6-yl)acetamides

Compound Description: This series of compounds was synthesized and evaluated for their inotropic activity. Several compounds exhibited favorable in vitro positive inotropic effects compared to the standard drug milrinone. []

Compound Description: These series of compounds were synthesized and evaluated for their antibacterial and antifungal activities. []

4-[N'-(4-imino-2-oxo-thiazolidin-5-ylidene)-hydrazino]-benzenesulfonic acid (ITHBA)

Compound Description: ITHBA is a reagent designed and used for the sensitive and selective spectrophotometric determination of palladium. []

2-(3,4-dimethoxy-2-nitro-phenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(S)-1-phenyl-ethyl] acetamide (3)

Compound Description: This compound is a key intermediate in the synthesis of biologically active molecules, and its Bischler-Napieralski cyclization reaction, leading to unexpected dealkylation, was investigated. []

Methyl 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenyl-1H-pyrrole-3-carboxylate

Compound Description: The crystal structure of this pyrrole derivative was determined, revealing details about its molecular conformation and crystal packing. []

2-(2-hydroxy-2-p-tolyethyl)-5-(thiophen-2-ylmethyl)-4-(4H-1,2,4-triazol-4-yl)-2H-1,2,4-triazol-3(4H)-one

Compound Description: This compound, containing a thiophene ring and triazole moieties, is a potential antifungal agent. []

2-Oxo-2-(arylamino) ethyl 4-phenylpiperazine-1-carbodithioates

Compound Description: This series of compounds, containing both piperazine and dithiocarbamate moieties, showed moderate to excellent cytotoxic potential against the A-549 lung carcinoma cell line in vitro. []

6-amino-3-substituted-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-ones (3a∼d) and 6-amino-1,2,3,4-tetrazolo[5,1-f][1,2,4]triazin-8(7H)-one (4)

Compound Description: These heterobicyclic compounds were synthesized by reacting 3-amino-6-hydrazino-1,2,4-triazin-5(2H)-one with various one-carbon fragment reagents or nitrous acid. []

Compound Description: This series of arylacetamide derivatives was synthesized and evaluated for peripheral analgesic activity. Many of the compounds exhibited good analgesic effects, with some showing superior potency to aspirin. []

Properties

Product Name

1-{N'-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(1-PHENYLETHYL)FORMAMIDE

IUPAC Name

N'-[(E)-(4-bromophenyl)methylideneamino]-N-(1-phenylethyl)oxamide

Molecular Formula

C17H16BrN3O2

Molecular Weight

374.2 g/mol

InChI

InChI=1S/C17H16BrN3O2/c1-12(14-5-3-2-4-6-14)20-16(22)17(23)21-19-11-13-7-9-15(18)10-8-13/h2-12H,1H3,(H,20,22)(H,21,23)/b19-11+

InChI Key

MAEPTYNSAHWIMW-YBFXNURJSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)Br

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)Br

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.